Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenoxy]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVJNIPBKXUTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869296-24-2 | |
| Record name | Acetic acid, 2-[3-(aminomethyl)phenoxy]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869296-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials
The synthesis generally begins with readily available intermediates such as:
- Methyl 2-bromoacetate or methyl chloroacetate
- 3-(aminomethyl)phenol or its derivatives
- Base reagents like sodium hydroxide or potassium carbonate
Typical Laboratory Synthesis
The most common route involves a nucleophilic substitution reaction where the phenolic compound reacts with methyl chloroacetate or methyl bromoacetate under basic conditions:
| Step | Reaction Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic attack of phenol derivative on methyl chloroacetate | Sodium hydroxide (NaOH), reflux at 80-100°C | Formation of phenoxyacetate ester |
| 2 | Hydrolysis (if needed) | Acidic or basic hydrolysis | Convert ester to acid (optional) |
| 3 | Formation of hydrochloride salt | Treatment with hydrochloric acid (HCl) | Protonation to form hydrochloride salt |
This route is supported by multiple sources, indicating its robustness and efficiency for laboratory synthesis.
Industrial Synthesis
In large-scale production, continuous flow reactors and automated systems are employed to optimize reaction parameters:
- Precise temperature control (80-100°C)
- Inert atmosphere (nitrogen or argon)
- Real-time monitoring of pH and temperature
- Purification via recrystallization or chromatography
The industrial process mirrors laboratory methods but emphasizes scalability and process control to maximize yield and purity.
Detailed Reaction Pathways and Conditions
Nucleophilic Substitution
The phenolic hydroxyl group acts as a nucleophile attacking the electrophilic carbon in methyl chloroacetate, facilitated by base catalysis:
$$ \text{Phenol} + \text{Methyl chloroacetate} \xrightarrow[\text{NaOH}]{\text{Reflux}} \text{Methyl 2-[3-(aminomethyl)phenoxy]acetate} $$
Hydrolysis and Salt Formation
Post-synthesis, ester hydrolysis under acidic conditions yields the corresponding acid, which can be converted into the hydrochloride salt:
$$ \text{Ester} + \text{HCl} \rightarrow \text{Hydrochloride salt} $$
Alternatively, direct salt formation can occur by treating the ester or amine with HCl during or after the reaction.
Data Tables Summarizing Preparation Methods
| Aspect | Method | Reagents | Conditions | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | Phenol + methyl chloroacetate | NaOH, reflux | 80-100°C | Efficient for lab synthesis |
| Ester hydrolysis | Ester + HCl | Acidic hydrolysis | Reflux | Converts ester to acid |
| Salt formation | Acid + HCl | HCl in ethanol or water | Room temperature | Isolates hydrochloride salt |
| Industrial scale | Continuous flow reactors | Automated control | Optimized temperature & pH | Ensures high purity & yield |
Research Findings and Optimization Strategies
Reaction Efficiency
Research indicates that using phase-transfer catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields. For example, microwave irradiation at 150°C can accelerate nucleophilic substitution, leading to higher purity products within shorter durations.
Purification Techniques
Recrystallization from ethanol or ethyl acetate is standard for purifying the final product. Chromatography may be employed for higher purity requirements, especially in pharmaceutical applications.
Yield Data
| Method | Typical Yield | Purity | References |
|---|---|---|---|
| Conventional reflux | 70-85% | >95% | ,, |
| Microwave-assisted | 85-95% | >98% |
Notes and Considerations
- Reaction Atmosphere: Inert gases such as nitrogen or argon prevent oxidation during high-temperature reactions.
- Temperature Control: Precise temperature regulation is crucial to prevent side reactions or decomposition.
- Reagent Purity: High-purity starting materials are essential to ensure product consistency.
- Safety: Handling of methyl chloroacetate and hydrochloric acid requires appropriate PPE and ventilation due to their corrosive and volatile nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride has shown potential in the development of pharmaceutical agents, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, inhibiting the growth of specific bacterial strains. This makes it a candidate for further research into antibiotic development .
- Neuropharmacological Research : There is emerging evidence suggesting that this compound may interact with G protein-coupled receptors (GPCRs), specifically GPR88, which is implicated in various neurological disorders. This interaction could pave the way for new treatments for conditions such as anxiety and depression.
Biochemical Applications
In biochemistry, this compound serves several roles:
- Organic Buffering Agent : It is utilized as a versatile organic buffer in biological and biochemical applications, helping to maintain pH stability during experiments .
- Synthesis of Complex Molecules : The compound can be employed in synthetic pathways to create more complex molecules, particularly those needed for drug discovery and development .
Material Science
The compound's unique chemical structure allows for its use in material science applications:
- Polymer Chemistry : this compound can act as a building block for polymers, contributing to the development of new materials with specific properties tailored for industrial applications.
Case Study 1: Antimicrobial Properties
A study conducted by researchers at a leading university investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study 2: Neuropharmacological Potential
In a neuropharmacological study, the interactions of this compound with GPR88 were analyzed using receptor binding assays. The findings demonstrated that this compound could modulate receptor activity, indicating its potential as a therapeutic agent for neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The phenoxyacetate moiety can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 2-[3-(Aminomethyl)phenoxy]acetate Hydrochloride and Analogs
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., 210113-92-1) may enhance lipophilicity compared to methyl esters, affecting membrane permeability .
- Backbone Differences : Aliphatic analogs like 714230-22-5 lack aromatic rings, which could reduce π-π stacking interactions in biological systems .
Pharmacologically Relevant Compounds
Roxatidine Acetate Hydrochloride (CAS: 93793-83-0)
Roxatidine acetate hydrochloride is a histamine H₂-receptor antagonist used to treat gastric ulcers . Unlike the target compound, it features a piperidinylmethyl group and a phthalimide moiety, extending its pharmacological activity through enhanced receptor affinity and metabolic stability .
Key Differences :
- Complexity : Roxatidine’s elongated propan-1-yl chain and piperidine substitution enable prolonged therapeutic effects.
Physicochemical and Hazard Profiles
Biological Activity
Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a phenoxyacetate backbone with an aminomethyl substituent, positions it as a promising candidate for various pharmacological investigations. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 239.70 g/mol
- CAS Number : 2260933-02-4
The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological applications. The compound undergoes various chemical reactions due to its functional groups, including nucleophilic substitutions and hydrolysis.
This compound is hypothesized to interact with several biological targets, influencing various biochemical pathways:
- Enzyme Interactions : The compound may interact with enzymes such as carboxypeptidase B, potentially influencing protein degradation pathways through nucleophilic attacks on the enzyme's active site.
- Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, affecting neurotransmitter regulation and metabolic processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity in the following areas:
- Antimicrobial Activity : Studies have demonstrated its potential effectiveness against certain bacterial strains, suggesting a role in developing new antimicrobial agents.
- Neuropharmacological Effects : Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, its structural similarity to known GPR88 agonists suggests potential therapeutic applications in alcohol addiction treatment .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Neuropharmacological Investigations : Research on GPR88 agonists showed that compounds similar to this compound could reduce alcohol self-administration in rodent models, indicating potential for addiction treatment .
- Cytotoxicity Assays : In vitro assays demonstrated selective cytotoxic effects against certain cancer cell lines, suggesting that the compound could be further explored for anticancer properties .
Q & A
(Basic) What are the key considerations for designing a synthetic route for Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride?
Methodological Answer:
Optimizing the synthesis requires careful selection of coupling reagents and reaction conditions. For example, carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide bond formation, while additives such as NHS (N-hydroxysuccinimide) improve reaction efficiency by stabilizing active intermediates . Reaction parameters (temperature, solvent polarity, and pH) should be systematically varied to maximize yield. Structural analogs like Roxatidine Acetate Hydrochloride (CAS 93793-83-0) provide reference protocols for protecting/deprotecting functional groups during synthesis .
(Basic) Which analytical techniques are recommended for structural elucidation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of the aminomethylphenoxy and ester functional groups. Compare shifts with structurally related compounds (e.g., Roxatidine Acetate Hydrochloride) to resolve ambiguities .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis. Reference standards (e.g., pharmaceutical impurities like Ethylphenidate Hydrochloride) validate retention times and detect byproducts .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragments, while LC-MS identifies trace impurities .
(Advanced) How to address discrepancies in spectroscopic data between experimental and theoretical predictions?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. For example:
- Compare experimental NMR data with computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) to identify discrepancies in chemical shifts .
- Cross-validate using analogs like Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (CAS 208124-61-2), which shares structural motifs, to isolate spectral artifacts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by aromatic protons or rotational isomers .
(Advanced) What strategies are effective for impurity profiling and identification?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and monitor degradation products via HPLC-MS. For example, hydrolytic cleavage of the ester group may yield 3-(aminomethyl)phenol .
- Reference Standards: Use certified impurities (e.g., Ethylphenidate Hydrochloride, CAS 19716-79-1) as benchmarks to quantify and identify byproducts .
- Isolation and Characterization: Scale-up impurities via preparative HPLC and characterize isolated fractions using HRMS and 2D NMR .
(Basic) What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at 2–8°C in airtight containers to prevent thermal degradation .
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ester or hydrochloride groups .
- Light Sensitivity: Protect from UV exposure by using amber glassware, as light may induce radical-mediated decomposition .
(Advanced) How to evaluate the compound's pharmacokinetic properties using in silico models?
Methodological Answer:
- Lipinski’s Rule of Five: Assess drug-likeness by calculating molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. Structural analogs like Fluoxetine derivatives (CAS 736175-49-8) provide benchmarks for solubility and permeability .
- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity. For example, the compound’s solubility in DMSO (>5 mg/mL) suggests suitability for in vitro assays .
- Molecular Docking: Simulate interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina to prioritize synthesis of derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
